Carbonic Anhydrase Inhibition: Nanomolar Affinity with Isoform-Dependent Selectivity Pattern Distinct from 2-Naphthyl Isomers
2-(1-Naphthyl)-N-phenylacetamide binds to human carbonic anhydrase I (hCA I) with a Ki of 24 nM and to human carbonic anhydrase II (hCA II) with a Ki of 37 nM [1]. In contrast, a class-level study of α-naphthyl-containing versus β-naphthyl-containing diketocarboxylic acid derivatives demonstrated that α-naphthyl substitution confers dual hCA IX/XII inhibition, whereas β-naphthyl substitution yields hCA IX-selective inhibition [2]. This isoform selectivity divergence is directly attributable to the naphthyl attachment position, making 1-naphthyl-substituted compounds mechanistically distinct from their 2-naphthyl counterparts in cancer-related CA isoform targeting.
| Evidence Dimension | hCA I and hCA II inhibition constants (Ki) vs. isoform selectivity pattern (α-naphthyl vs. β-naphthyl) |
|---|---|
| Target Compound Data | hCA I Ki = 24 nM; hCA II Ki = 37 nM |
| Comparator Or Baseline | β-naphthyl analogs: hCA IX-selective inhibition (vs. α-naphthyl dual hCA IX/XII inhibition) |
| Quantified Difference | Qualitative shift in isoform selectivity profile (dual vs. single-target) |
| Conditions | Enzymatic inhibition assay using p-nitrophenylacetate as substrate; human CA isoforms |
Why This Matters
The 1-naphthyl substitution pattern enables dual inhibition of tumor-associated CA isoforms IX and XII, whereas the 2-naphthyl isomer restricts activity to CA IX, directly impacting the therapeutic window and indication potential of derived lead compounds.
- [1] BindingDB. (n.d.). BDBM50134572 (CHEMBL3746265): 2-(1-naphthyl)-N-phenylacetamide. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50134572 View Source
- [2] Nocentini, A., Lucidi, A., Perut, F., Massa, A., Tomaselli, D., Gratteri, P., Baldini, N., Rotili, D., Mai, A., & Supuran, C. T. (2019). α,γ-Diketocarboxylic acids and their esters act as carbonic anhydrase IX and XII selective inhibitors. ACS Medicinal Chemistry Letters, 10(4), 661-665. View Source
